molecular formula C8H7BrO B067905 6-溴-2,3-二氢苯并呋喃 CAS No. 189035-22-1

6-溴-2,3-二氢苯并呋喃

货号 B067905
CAS 编号: 189035-22-1
分子量: 199.04 g/mol
InChI 键: BQWBDYZMUCSEHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-2,3-dihydrobenzofuran is a compound that belongs to the class of heterocyclic aromatic compounds. It is a colorless solid with a molecular weight of 214.06 g/mol and a melting point of 88-90°C. 6-Bromo-2,3-dihydrobenzofuran is a versatile molecule that has a range of applications in the laboratory. It is used in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.

科学研究应用

6-溴-2,3-二氢苯并呋喃应用的全面分析

6-溴-2,3-二氢苯并呋喃是一种苯并呋喃衍生物,苯并呋喃类化合物以其多样的生物活性而闻名,在科学研究的各个领域都有潜在的应用。以下是这种化合物六种独特应用的详细分析,每种应用都有专门的部分进行阐述。

抗癌研究:苯并呋喃衍生物已被发现具有显著的抗癌活性。 6-溴-2,3-二氢苯并呋喃中溴原子的存在可能通过促进进一步的化学修饰来增强其活性 . 研究表明,一些苯并呋喃化合物对各种癌细胞系具有抑制作用,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤和卵巢癌 . 这种化合物抑制细胞生长的能力使其成为开发新型抗癌疗法的有希望的候选者。

抗菌剂: 苯并呋喃类化合物的结构特征,包括 6-溴-2,3-二氢苯并呋喃,使其成为开发抗菌剂的合适候选者 . 这些化合物已被发现对多种微生物疾病有效,它们在生物活性方面的多功能性使人们有可能创造出新的药物来对抗抗生素耐药性。

复杂苯并呋喃体系的合成:6-溴-2,3-二氢苯并呋喃是合成更复杂苯并呋喃体系的先驱。 溴原子允许进行传统的过渡金属催化的偶联反应,从而能够构建各种多环苯并呋喃化合物 . 这种方法在开发新材料和药物方面特别有用。

药物先导化合物: 苯并呋喃衍生物因其强大的生物活性而被认为是潜在的天然药物先导化合物 . 6-溴-2,3-二氢苯并呋喃具有独特的结构,可以作为合成靶向特定疾病的药物的起点。

丙型肝炎治疗:最近的发现突出了苯并呋喃类化合物在治疗丙型肝炎方面的潜力。 一种新型的大环苯并呋喃化合物显示出抗丙型肝炎病毒活性,表明 6-溴-2,3-二氢苯并呋喃也可以探索其对该病毒的疗效 .

抗氧化特性:苯并呋喃衍生物以其抗氧化特性而闻名。 这些化合物可以清除自由基,并保护细胞免受氧化应激,氧化应激是许多慢性疾病的诱因 . 对 6-溴-2,3-二氢苯并呋喃的研究可能会发现用于治疗用途的新型抗氧化剂。

安全和危害

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

未来方向

Benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .

作用机制

属性

IUPAC Name

6-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBDYZMUCSEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460146
Record name 6-bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189035-22-1
Record name 6-bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 0.25M solution of 6-bromo-2,3-dihydrobenzofuran was prepared in dioxane. A 0.30M solution of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate was also prepared in dioxane. Lastly, a 1.00M solution of K3PO4 was prepared in water. In a vial was added 400 uL of the 0.30M dioxane solution of 6-bromo-2,3-dihydrobenzofuran (100 umol, 1.00 eq). 400 uL of the 0.25M dioxane solution of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (120 umol, 1.20 eq) was then added followed by the addition of 200 uL of the 1.00M aqueous solution of K3PO4 (200 umol, 2.00 eq). Under nitrogen atmosphere was added (1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride (3.9 mg, 6.0 umol, 0.06 eq). The vial was caped and shook for 2 hours at 120° C. The reaction was filtered and concentrated by Speedvac. The residue was washed with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (1 mL, 3×). The organic layer was collected and dried over anhydrous sodium sulfate, filtered, and concentrated to give crude methyl 6-chloro-5-(2,3-dihydrobenzofuran-6-yl)-1H-indole-3-carboxylate. To the crude intermediate was added anhydrous tetrahydrofuran (1.5 mL) followed by Me3SiOK (128 mg, 1000 umol, 10.0 eq). The vial was capped and shaken at 80° C. for 16 hours. The reaction was concentrated by Speedvac and the residue was purified by preparative HPLC to provide the title compound. MS (ES+) 314 (M+H)+. Retention time: 2.56 min. Column: Agella Venusil ASB dC18 150×21.2 mm, 5 μm. Modifier: TFA 0.225%. Gradient: 66% H2O/34% MeCN linear to 36% H2O/64% MeCN over 10.0 min., HOLD at 100% MeCN to 1.0 min. Flow: 30.0 mL/min.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.9 mg
Type
catalyst
Reaction Step Two
Quantity
120 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 μmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
K3PO4
Quantity
200 μmol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1,4-dibromo-2-(2-bromoethoxy)benzene (136) (922 mg, 2.57 mmol) was dissolved in 25 ml dry THF. After cooled down to −78° C., a solution of 2.5M n-BuLi (1.23 ml, 1.2 q) in hexane was added dropwise. The reaction mixture was stirred at −78° C. for 4 h before poured into ice-water. After extracted twice with ethyl acetate, the org. phase was washed with brine, dried over sodium sulfate and then concentrated to give 504 mg (purity ca 80%) 6-bromo-2,3-dihydrobenzo[b]furan (137) as dark brow oil which was used directly for further reaction.
Quantity
922 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 2
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 4
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 6
6-Bromo-2,3-dihydrobenzofuran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。